Pyrido[2,3-b]pyrazin-2(1h)-one
Overview
Description
Pyrido[2,3-b]pyrazin-2(1h)-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-b]pyrazin-2(1h)-one typically involves multicomponent reactions that allow for the efficient construction of the fused ring system. One common method involves the reaction of 2-aminopyridine with α-haloketones under basic conditions, leading to the formation of the desired compound through cyclization and subsequent oxidation . Another approach utilizes the condensation of 2-aminopyridine with diketones, followed by cyclization and oxidation steps .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pyrido[2,3-b]pyrazin-2(1h)-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted this compound compounds .
Scientific Research Applications
Pyrido[2,3-b]pyrazin-2(1h)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrido[2,3-b]pyrazin-2(1h)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects. For example, certain derivatives have been shown to inhibit kinases involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-b]pyrazine: Similar in structure but lacks the carbonyl group at the 2-position.
Pyrazolo[3,4-b]pyridine: Another fused heterocyclic system with different electronic properties.
Pyrrolo[2,3-b]pyridine: Shares the pyridine ring but has a different fused ring system.
Uniqueness
Pyrido[2,3-b]pyrazin-2(1h)-one is unique due to its specific ring fusion and the presence of a carbonyl group, which imparts distinct reactivity and potential for functionalization. This makes it a versatile scaffold for the development of new compounds with diverse applications .
Properties
IUPAC Name |
1H-pyrido[2,3-b]pyrazin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-6-4-9-7-5(10-6)2-1-3-8-7/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBOUXKSNFDXER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=CC(=O)N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305777 | |
Record name | Pyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35252-03-0 | |
Record name | Pyrido[2,3-b]pyrazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35252-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrido[2,3-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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